molecular formula C17H24N2O4S B215590 N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B215590
M. Wt: 352.5 g/mol
InChI Key: XHLUZVFXISRGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide (also known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

MS-275 exerts its therapeutic effects by inhibiting HDAC activity, leading to the hyperacetylation of histone proteins. This results in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis in cancer cells. MS-275 also inhibits angiogenesis by downregulating the expression of pro-angiogenic factors in cancer cells. In neurological disorders, MS-275 improves cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation.
Biochemical and Physiological Effects:
MS-275 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MS-275 induces apoptosis, inhibits angiogenesis, and reduces tumor growth and metastasis. In neurological disorders, MS-275 improves cognitive function and memory, enhances synaptic plasticity, and reduces neuroinflammation. In inflammatory conditions, MS-275 has anti-inflammatory effects and reduces the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of MS-275 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various diseases. MS-275 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of MS-275 is its potential toxicity, which can limit its use in animal studies and clinical trials.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can predict the response to MS-275 in cancer patients. Additionally, the role of MS-275 in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation. Finally, the potential use of MS-275 in combination with other drugs or therapies for the treatment of various diseases should be explored.

Synthesis Methods

MS-275 can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form N-(4-methylpiperidin-4-yl)toluenesulfonamide. This intermediate is then reacted with 4-nitrophenol and sodium hydroxide to form N-(4-methylpiperidin-4-yl)-4-nitrobenzenesulfonamide. Finally, the nitro group is reduced using hydrogen gas and palladium on carbon catalyst to obtain MS-275.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MS-275 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. MS-275 has also been shown to inhibit angiogenesis (formation of new blood vessels) in cancer cells, which is a critical step in tumor growth and metastasis.
In neurological disorders, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MS-275 has also been shown to have anti-inflammatory effects in various animal models of inflammatory conditions, including rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H24N2O4S/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20)

InChI Key

XHLUZVFXISRGCO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.